molecular formula C14H9ClF2N2O2S B4379086 [3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl](2-methyl-1H-imidazol-1-yl)methanone

[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl](2-methyl-1H-imidazol-1-yl)methanone

Cat. No.: B4379086
M. Wt: 342.7 g/mol
InChI Key: DDPHJTCPZKRVQM-UHFFFAOYSA-N
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Description

3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-ylmethanone is a complex organic compound that features a benzothiophene core substituted with a difluoromethoxy group and a chloro group, as well as an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-ylmethanone typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the benzothiophene derivative with the imidazole moiety under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups .

Scientific Research Applications

3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-ylmethanone has several scientific research applications:

Mechanism of Action

The mechanism by which 3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-ylmethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoromethoxy group in 3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-ylmethanone imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents .

Properties

IUPAC Name

[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]-(2-methylimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2N2O2S/c1-7-18-5-6-19(7)13(20)12-11(15)10-8(21-14(16)17)3-2-4-9(10)22-12/h2-6,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPHJTCPZKRVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C(=O)C2=C(C3=C(C=CC=C3S2)OC(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl](2-methyl-1H-imidazol-1-yl)methanone
Reactant of Route 2
[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl](2-methyl-1H-imidazol-1-yl)methanone
Reactant of Route 3
[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl](2-methyl-1H-imidazol-1-yl)methanone
Reactant of Route 4
[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl](2-methyl-1H-imidazol-1-yl)methanone
Reactant of Route 5
[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl](2-methyl-1H-imidazol-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl](2-methyl-1H-imidazol-1-yl)methanone

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